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5'-Fluoro-5'-deoxyadenosine - 731-98-6

5'-Fluoro-5'-deoxyadenosine

Catalog Number: EVT-8381070
CAS Number: 731-98-6
Molecular Formula: C10H12FN5O3
Molecular Weight: 269.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5'-deoxy-5'-fluoroadenosine is a member of adenosines and an organofluorine compound.
5'-Fluoro-5'-deoxyadenosine is a natural product found in Streptomyces cattleya with data available.
Source

The synthesis of 5'-fluoro-5'-deoxyadenosine has been primarily achieved through enzymatic methods, particularly utilizing the enzyme fluorinase from Streptomyces cattleya. This enzyme facilitates the formation of carbon-fluorine bonds from fluoride ions and S-adenosyl-L-methionine, leading to the production of 5'-fluoro-5'-deoxyadenosine .

Classification

5'-Fluoro-5'-deoxyadenosine is classified as a nucleoside analog. Its structure and properties make it a subject of interest in biochemistry and pharmacology, particularly in studies involving nucleic acid metabolism and enzyme inhibition.

Synthesis Analysis

Methods

The most effective method for synthesizing 5'-fluoro-5'-deoxyadenosine is through enzymatic catalysis. The fluorinase enzyme catalyzes the reaction between fluoride ions and S-adenosyl-L-methionine, resulting in the formation of 5'-fluoro-5'-deoxyadenosine along with L-methionine as a byproduct .

Technical Details

The reaction conditions for synthesizing 5'-fluoro-5'-deoxyadenosine typically involve:

  • Substrate Concentration: Increasing the concentration of S-adenosyl-L-methionine and fluoride ions enhances yield.
  • Enzyme Purity: While high purity levels are beneficial, they do not significantly affect radiochemical yields .
  • Temperature and pH: Optimal conditions must be maintained to ensure enzyme activity.
Molecular Structure Analysis

Structure

The molecular structure of 5'-fluoro-5'-deoxyadenosine can be represented as follows:

C10H12FN5O3\text{C}_{10}\text{H}_{12}\text{F}\text{N}_5\text{O}_3

This structure features a fluorinated ribose sugar attached to an adenine base. The presence of the fluorine atom alters its biochemical properties compared to standard deoxyadenosine.

Data

The molecular weight of 5'-fluoro-5'-deoxyadenosine is approximately 239.23 g/mol. Its structural formula indicates that it retains the purine base characteristic of adenosine while incorporating a fluorinated sugar moiety.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving 5'-fluoro-5'-deoxyadenosine is its formation through nucleophilic substitution where fluoride ion attacks S-adenosyl-L-methionine. This reaction can be summarized as:

S Adenosyl L methionine+F5 Fluoro 5 deoxyadenosine+L Methionine\text{S Adenosyl L methionine}+\text{F}^-\rightarrow \text{5 Fluoro 5 deoxyadenosine}+\text{L Methionine}

Technical Details

The reaction mechanism involves:

  1. Nucleophilic Attack: The fluoride ion acts as a nucleophile.
  2. Formation of C-F Bond: The bond formation occurs through displacement mechanisms typical in nucleophilic substitutions.
Mechanism of Action

Process

The mechanism by which 5'-fluoro-5'-deoxyadenosine functions primarily involves its role as an analog in biochemical pathways. It can inhibit certain enzymes involved in nucleic acid metabolism due to its structural similarity to adenosine, thus interfering with normal cellular processes.

Data

Research has indicated that 5'-fluoro-5'-deoxyadenosine may serve as an inhibitor for radical S-adenosylmethionine enzymes, which play crucial roles in various metabolic pathways . This inhibition can lead to altered metabolic states within cells, making it a target for therapeutic interventions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Participates in reactions typical of nucleosides, including phosphorylation and incorporation into nucleic acids.
Applications

Scientific Uses

  1. Radiopharmaceutical Development: Utilized in creating radiolabeled compounds for imaging applications in medical diagnostics .
  2. Biochemical Research: Serves as a tool for studying enzyme mechanisms and nucleic acid metabolism.
  3. Therapeutic Potential: Investigated for its ability to inhibit specific enzymes linked to cancer metabolism .
Enzymatic Biosynthesis of 5'-Fluoro-5'-deoxyadenosine

Fluorinase-Mediated C–F Bond Formation in Streptomyces cattleya

The enzymatic formation of the carbon-fluorine bond in 5'-fluoro-5'-deoxyadenosine represents a rare biochemical achievement in nature, primarily catalyzed by the fluorinase enzyme (5'-fluoro-5'-deoxyadenosine synthase) in the bacterium Streptomyces cattleya. This enzyme, encoded by the flA gene, mediates a nucleophilic substitution (SN2) reaction between inorganic fluoride (F⁻) and S-adenosyl-L-methionine, resulting in the displacement of L-methionine and the formation of 5'-fluoro-5'-deoxyadenosine and L-methionine [1] [9]. Structural analyses confirm that fluorinase adopts a unique fold distinct from other halogenases, with a critical loop structure positioning the substrates for catalysis. The reaction proceeds with inversion of configuration at the C5' carbon of S-adenosyl-L-methionine, consistent with an SN2 mechanism where fluoride directly attacks the electrophilic carbon [2] [6]. This C–F bond-forming reaction is thermodynamically favorable, with equilibrium favoring product formation despite a relatively slow catalytic rate (kcat ~0.06 min⁻¹) [2]. The fluorinase functions as a monomeric protein with a molecular weight of 32.2 kDa, as determined by electrospray mass spectrometry [1].

Table 1: Characteristics of Fluorinase from Streptomyces cattleya

PropertyValueMethod of Determination
Molecular Weight32.2 kDaElectrospray Mass Spectrometry
Quaternary StructureMonomericGel Filtration/SDS-PAGE
Catalytic MechanismSN2 Nucleophilic SubstitutionStereochemical Inversion Analysis
Gene IdentifierflAGene Sequencing/Cloning
Equilibrium Constant (K_eq)Favors productsThermodynamic Measurements

Substrate Specificity and Reaction Kinetics of Fluorinase (5'-fluoro-5'-deoxyadenosine synthase)

Fluorinase exhibits stringent yet modifiable substrate specificity. Its native substrates are S-adenosyl-L-methionine and fluoride ion, with measured kinetic parameters indicating higher affinity for S-adenosyl-L-methionine (Km = 0.42 mM, Vmax = 1.28 U/mg) compared to fluoride (Km = 8.56 mM, Vmax = 1.59 U/mg) [1]. Competitive inhibition studies reveal that S-adenosyl-L-homocysteine acts as a potent inhibitor (Ki = 29 μM), whereas sinefungin exhibits only weak inhibition, highlighting the importance of the sulfonium center and adenosine backbone in substrate recognition [1] [2].

Notably, fluorinase demonstrates promiscuity toward selected substrate analogs:

  • Nucleoside Modifications: The enzyme accepts 2'-deoxy-S-adenosyl-L-methionine, generating 5'-fluoro-5'-deoxy-2'-deoxyadenosine at approximately 10% of the rate observed with the native S-adenosyl-L-methionine substrate. Structural studies reveal that the 2'-deoxy substrate induces a puckered ribose conformation and reorganizes hydrogen bonding networks involving Asp16, Ser158, and Tyr77, yet remains catalytically competent [3] [6].
  • Leaving Group Engineering: Fluorinase processes the methylaza-analog of S-adenosyl-L-methionine (where sulfur is replaced by nitrogen), yielding the corresponding fluorinated product with 32% efficiency after 180 minutes. This contrasts with its inability to activate substrates featuring conventional sulfonate leaving groups [4].
  • Halogen Exchange: Beyond fluorination, fluorinase catalyzes transhalogenation reactions. For example, it converts 5'-chloro-5'-deoxyadenosine to 5'-fluoro-5'-deoxyadenosine in the presence of fluoride, exploiting chloride's superior leaving group ability [3] [8].

Table 2: Kinetic Parameters of Fluorinase with Native and Engineered Substrates

SubstrateKm (mM)Vmax (U/mg)Relative Activity (%)
S-adenosyl-L-methionine (native)0.421.28100
Fluoride ion (native)8.561.59100
2'-deoxy-S-adenosyl-L-methionineNot reportedNot reported~10
5'-chloro-5'-deoxyadenosine*Not reportedNot reported~50 (reverse direction)
Methylaza-S-adenosyl-L-methionineNot reportedNot reported32

Note: Activity measured in the reverse reaction (halide release) [3] [4] [6]

Protein engineering has further expanded substrate tolerance. Mutations at residues Phe213 and Ala279 enhance activity toward bulky C2-modified adenosine analogs. For instance, the A279Y mutant exhibits a >10-fold improvement in activity toward 5'-chloro-5'-deoxy-2-ethynyladenosine compared to wild-type fluorinase. Similarly, the F213Y mutation broadens access to substrates featuring amino groups at the C2 position of the adenine ring [8]. Substrate inhibition is observed at elevated S-adenosyl-L-methionine concentrations (>20 μM), complicating kinetic analysis. Fluoride kinetics are sensitive to S-adenosyl-L-methionine concentration, with Km(F⁻) increasing from 10 ± 2 μM (at 20 μM S-adenosyl-L-methionine) to 47 ± 2 mM (at 300 μM S-adenosyl-L-methionine), suggesting competitive inhibition by S-adenosyl-L-methionine at higher concentrations [2].

Compartmentalization of Fluorometabolite Biosynthesis in Microbial Systems

The biosynthesis of fluorometabolites in Streptomyces cattleya exhibits spatial organization that prevents undesired metabolic cross-talk. Cell-free extracts of Streptomyces cattleya convert S-adenosyl-L-methionine and fluoride not only to 5'-fluoro-5'-deoxyadenosine but also to 5'-fluoro-5'-deoxyinosine, identified as a shunt product through isotopic labeling and enzymatic degradation studies [5]. This conversion is catalyzed by a promiscuous adenosine deaminase present in the extracts. However, 5'-fluoro-5'-deoxyinosine does not accumulate in whole-cell cultures producing fluoroacetate and 4-fluorothreonine, indicating strict compartmentalization or temporal separation of 5'-fluoro-5'-deoxyadenosine from endogenous deaminases in vivo [5].

This compartmentalization likely serves dual purposes:

  • Protection of Reactive Intermediates: Shielding 5'-fluoro-5'-deoxyadenosine from hydrolytic enzymes preserves this central intermediate for dedicated fluorometabolite pathways.
  • Prevention of Toxicity: Isolating fluoride activation pathways minimizes non-specific binding of fluoride to metalloenzymes and avoids unproductive dissipation of metabolic intermediates [5] [10].

The existence of this shunt pathway in vitro but not in vivo underscores the physiological relevance of subcellular organization in fluorometabolite biosynthesis. This spatial regulation ensures that 5'-fluoro-5'-deoxyadenosine is efficiently channeled toward the production of fluoroacetate and 4-fluorothreonine via downstream enzymes including a purine nucleotide phosphorylase and an aldolase, rather than being diverted to dead-end products like 5'-fluoro-5'-deoxyinosine [5] [10]. Such compartmentalization exemplifies nature's strategy for managing reactive intermediates and optimizing pathway flux in the biosynthesis of unusual natural products containing fluorine.

Properties

CAS Number

731-98-6

Product Name

5'-Fluoro-5'-deoxyadenosine

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(fluoromethyl)oxolane-3,4-diol

Molecular Formula

C10H12FN5O3

Molecular Weight

269.23 g/mol

InChI

InChI=1S/C10H12FN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1

InChI Key

QPVLKMICBYRPSX-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CF)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CF)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CF)O)O)N

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